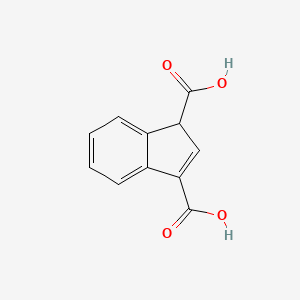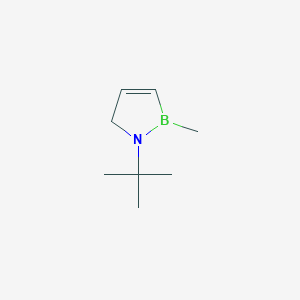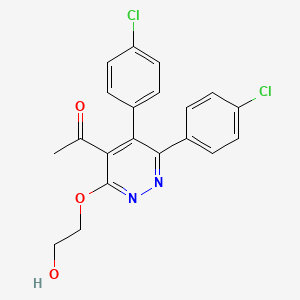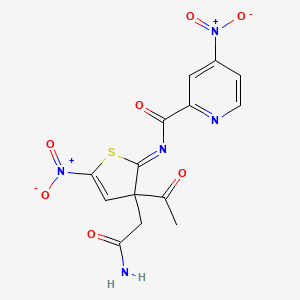
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with nitro and acetyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final step involves coupling the thiazole derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various acyl-substituted thiazole derivatives.
Applications De Recherche Scientifique
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-2-((4-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide
- N-Acetyl-2-((3-nitrobenzoyl)imino)-4-nitro-3(2H)-thiazoleacetamide
- N-Acetyl-2-((3-nitrobenzoyl)imino)-5-chloro-3(2H)-thiazoleacetamide
Uniqueness
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple nitro groups and the specific positioning of the acetyl group contribute to its distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
79798-92-8 |
|---|---|
Formule moléculaire |
C14H11N5O7S |
Poids moléculaire |
393.33 g/mol |
Nom IUPAC |
N-[3-acetyl-3-(2-amino-2-oxoethyl)-5-nitrothiophen-2-ylidene]-4-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N5O7S/c1-7(20)14(5-10(15)21)6-11(19(25)26)27-13(14)17-12(22)9-4-8(18(23)24)2-3-16-9/h2-4,6H,5H2,1H3,(H2,15,21) |
Clé InChI |
YFDFYURAUYGLNG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C=C(SC1=NC(=O)C2=NC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



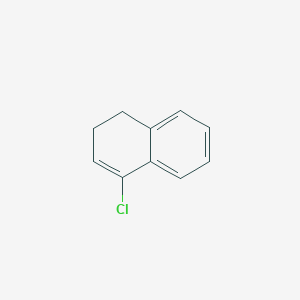
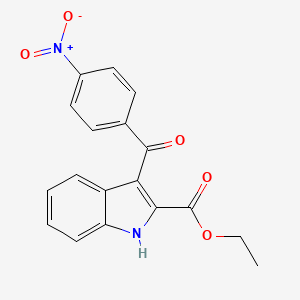
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
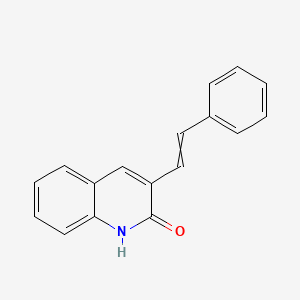
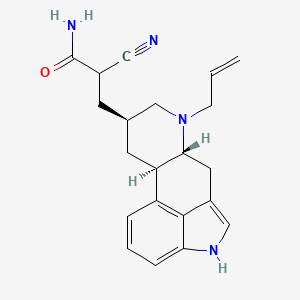
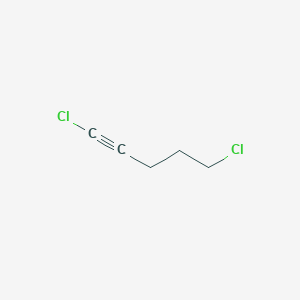
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
